Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate
CAS No.: 225225-69-4
Cat. No.: VC3393760
Molecular Formula: C9H7Cl3O2
Molecular Weight: 253.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 225225-69-4 |
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Molecular Formula | C9H7Cl3O2 |
Molecular Weight | 253.5 g/mol |
IUPAC Name | methyl 2-chloro-2-(2,4-dichlorophenyl)acetate |
Standard InChI | InChI=1S/C9H7Cl3O2/c1-14-9(13)8(12)6-3-2-5(10)4-7(6)11/h2-4,8H,1H3 |
Standard InChI Key | NQZXQUQORVSPKW-UHFFFAOYSA-N |
SMILES | COC(=O)C(C1=C(C=C(C=C1)Cl)Cl)Cl |
Canonical SMILES | COC(=O)C(C1=C(C=C(C=C1)Cl)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate is an organic compound characterized by a chlorinated phenyl ring connected to a chlorinated acetate ester moiety. The compound's structure features three chlorine atoms strategically positioned in the molecule, contributing to its unique chemical behavior and applications.
Basic Identifiers
The compound is registered with CAS number 225225-69-4 and possesses the molecular formula C₉H₇Cl₃O₂. Its structure contains a 2,4-dichlorophenyl group connected to a chlorinated carbon that bears a methyl ester functionality. The IUPAC name precisely describes this arrangement as methyl 2-chloro-2-(2,4-dichlorophenyl)acetate .
Structural Representation
The compound can be represented through various chemical notations that help researchers identify and work with it in chemical databases and literature:
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Standard InChI: InChI=1S/C9H7Cl3O2/c1-14-9(13)8(12)6-3-2-5(10)4-7(6)11/h2-4,8H,1H3
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InChI Key: NQZXQUQORVSPKW-UHFFFAOYSA-N
These representations are essential for database searches and chemical informatics applications, allowing researchers to access relevant information efficiently.
Physical and Chemical Properties
Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate possesses distinct physical and chemical properties that influence its behavior in various chemical and biological systems.
Physical Properties
The compound exists as a liquid at room temperature, with a molecular weight of 253.51 g/mol . This relatively low molecular weight, combined with its liquid state, contributes to its utility in various laboratory applications where liquid reagents are preferred.
Table 1: Physical Properties of Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate
Property | Value | Source |
---|---|---|
Physical State | Liquid | |
Molecular Weight | 253.51 g/mol | |
Storage Temperature | Room Temperature | |
Chemical Formula | C₉H₇Cl₃O₂ | |
PubChem CID | 54595757 | |
MDL Number | MFCD16694239 |
Chemical Structure and Reactivity
The reactivity of Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate is largely influenced by its three chlorine atoms and ester functionality. The presence of multiple chlorine atoms contributes to the compound's stability while also providing sites for potential substitution reactions. The ester group can undergo typical reactions such as hydrolysis, transesterification, and reduction.
While the search results don't provide specific reactivity data, comparisons with related chlorinated esters suggest potential reactivity patterns. For instance, the related compound methyl 2-chloro-2-(4-chlorophenyl)acetate has similar structural features but one fewer chlorine atom, which would likely result in different reactivity profiles .
Applications and Research Significance
Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate has several research applications across different scientific domains.
Pharmaceutical Research Applications
This compound is categorized as having applications in pharmaceutical research, suggesting its potential value in drug discovery and development processes . Chlorinated compounds often serve as important intermediates or scaffolds in medicinal chemistry, particularly in the development of antimicrobial and antifungal agents.
Antimicrobial Research
The compound is categorized under "Antibiotic and Antivirus" applications, indicating its potential relevance to antimicrobial research . Chlorinated aromatic compounds have historically shown antimicrobial properties, and this compound may be studied for similar activities or as a precursor to antimicrobial agents.
Analytical and Detection Applications
The classification of this compound under "Fluorescent Probe/Staining" applications suggests potential utility in analytical chemistry and biochemical research . Chlorinated compounds can sometimes exhibit useful spectroscopic properties that make them valuable in detection and analysis systems.
Related Compounds and Synthetic Considerations
Understanding the relationship between Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate and structurally similar compounds provides context for its synthesis and chemical behavior.
Structurally Related Compounds
Several compounds share structural similarities with Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate:
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Methyl 2-chloro-2-(4-chlorophenyl)acetate: A similar compound with two chlorine atoms instead of three, having the molecular formula C₉H₈Cl₂O₂ .
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Methyl chloro(2-chlorophenyl)acetate: This compound (CAS: 54551-83-6) is related but has a different chlorination pattern. It has applications as an intermediate in the preparation of Guanfacine, a medication used to treat attention deficit hyperactivity disorder and high blood pressure .
Comparative Analysis
Table 2: Comparison of Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate with Related Compounds
Compound | CAS Number | Molecular Formula | Molecular Weight | Key Differences |
---|---|---|---|---|
Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate | 225225-69-4 | C₉H₇Cl₃O₂ | 253.51 | Three chlorine atoms: at C2, C4 of phenyl ring, and at alpha carbon |
Methyl 2-chloro-2-(4-chlorophenyl)acetate | 12921307 (PubChem CID) | C₉H₈Cl₂O₂ | ~218 | Two chlorine atoms: at C4 of phenyl ring and at alpha carbon |
Methyl chloro(2-chlorophenyl)acetate | 54551-83-6 | C₉H₈Cl₂O₂ | 219.065 | Two chlorine atoms: at C2 of phenyl ring and at alpha carbon |
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